4-Ethoxy-1,2-dimethylbenzene

Descripción general

Descripción

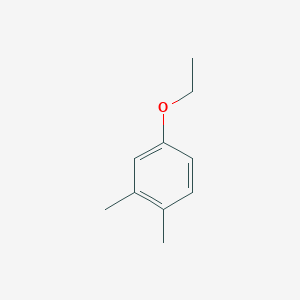

4-Ethoxy-1,2-dimethylbenzene is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH₂CH₃) at the fourth position and two methyl groups (-CH₃) at the first and second positions. This compound is part of the aromatic hydrocarbons family and is known for its pleasant fragrance, making it useful in various applications, including perfumery and flavoring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-dimethylbenzene can be achieved through several methods, including:

-

Friedel-Crafts Alkylation: : This method involves the alkylation of 1,2-dimethylbenzene (o-xylene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Reaction Conditions

Reagents: 1,2-dimethylbenzene, ethyl chloride, aluminum chloride

Solvent: Dichloromethane or carbon disulfide

Temperature: 0-5°C

Duration: Several hours

-

Williamson Ether Synthesis: : This method involves the reaction of 4-hydroxy-1,2-dimethylbenzene with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Reaction Conditions

Reagents: 4-hydroxy-1,2-dimethylbenzene, ethyl bromide, sodium hydride or potassium carbonate

Solvent: Dimethyl sulfoxide (DMSO) or acetone

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is carried out in continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

4-Ethoxy-1,2-dimethylbenzene undergoes various chemical reactions, including:

-

Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The ethoxy and methyl groups are electron-donating, making the benzene ring more reactive towards electrophiles.

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitro derivatives.

Sulfonation: Reaction with sulfur trioxide (SO₃) or oleum to form sulfonic acid derivatives.

Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst to form halogenated derivatives.

-

Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reagents: Potassium permanganate, chromic acid

Conditions: Acidic or basic medium, elevated temperature

-

Reduction: : The nitro derivatives formed from nitration can be reduced to amino derivatives using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.

Reagents: Iron filings and hydrochloric acid, hydrogen gas and palladium catalyst

Conditions: Room temperature to reflux

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4-Ethoxy-1,2-dimethylbenzene serves as an essential building block in the synthesis of more complex organic molecules. It can be utilized in reactions that require specific functional groups or structural frameworks. For instance, it has been explored in the synthesis of halogenated alkenones, which are valuable intermediates in the production of agriculturally active compounds and pharmaceuticals .

Catalytic Applications

Research indicates that derivatives of this compound can act as catalysts in various chemical reactions. Its ability to facilitate reactions that are otherwise challenging makes it a subject of interest in organic chemistry. For example, it can be involved in hydrolysis reactions where steric hindrance is a concern, enhancing yields and reaction rates .

Material Science

Polymer Production

The compound is also investigated for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer formulations can lead to materials with improved performance characteristics suitable for various industrial applications.

Nanocomposite Development

In material science, this compound has been utilized in the development of nanocomposites. These materials combine nanoparticles with polymers or other matrices to produce materials with superior properties such as increased strength, reduced weight, and enhanced electrical conductivity. The unique properties of this compound contribute to the overall functionality of the resulting nanocomposites.

Case Study 1: Synthesis of Halogenated Alkenones

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing halogenated alkenones through a reaction involving acid chlorides and vinyl ethers. The resulting compounds exhibited significant agricultural activity, showcasing the utility of this compound in developing agrochemicals .

Case Study 2: Polymer Enhancement

Research conducted on polymer blends incorporating this compound revealed that even small amounts could significantly improve mechanical properties. The study highlighted its potential for use in creating high-performance materials for automotive and aerospace applications .

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-1,2-dimethylbenzene in chemical reactions involves the following steps:

-

Electrophilic Aromatic Substitution: : The ethoxy and methyl groups activate the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. The reaction proceeds through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Step 1: Formation of the sigma complex

Step 2: Deprotonation to yield the substituted product

-

Oxidation and Reduction: : The methyl groups can be oxidized to carboxylic acids, and nitro groups can be reduced to amino groups. These reactions involve the transfer of electrons and the formation of intermediate species such as radicals or carbocations.

Comparación Con Compuestos Similares

4-Ethoxy-1,2-dimethylbenzene can be compared with other similar compounds, such as:

-

1,2-Dimethoxybenzene: : This compound has two methoxy groups (-OCH₃) instead of an ethoxy group and a methyl group. It is less bulky and has different reactivity due to the presence of two electron-donating groups.

-

4-Methoxy-1,2-dimethylbenzene: : This compound has a methoxy group (-OCH₃) instead of an ethoxy group. The smaller size of the methoxy group affects the steric and electronic properties of the benzene ring.

-

1,2,4-Trimethylbenzene: : This compound has three methyl groups instead of an ethoxy group and two methyl groups. It is more symmetrical and has different reactivity due to the presence of three electron-donating groups.

-

4-Ethoxy-1,3-dimethylbenzene: : This compound has the ethoxy group at the fourth position and the methyl groups at the first and third positions. The different substitution pattern affects the reactivity and properties of the compound.

Actividad Biológica

4-Ethoxy-1,2-dimethylbenzene, also known as ethyl p-cresol, is an aromatic compound with the molecular formula C10H14O. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and antioxidant properties, along with relevant case studies and research findings.

This compound is characterized by its ethoxy group attached to a dimethylbenzene structure. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 195 °C |

| Melting Point | -20 °C |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study involving animal models, the compound was shown to reduce markers of inflammation such as cytokines and prostaglandins. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies

-

Study on Inflammation in Rodent Models :

A study conducted on male Wistar rats assessed the anti-inflammatory effects of this compound administered at varying doses (50 mg/kg and 100 mg/kg). The results indicated a significant decrease in paw edema compared to control groups, suggesting its efficacy in managing inflammation . -

Antioxidant Efficacy in Human Cell Lines :

In vitro studies using human fibroblast cell lines demonstrated that treatment with this compound resulted in a marked reduction in reactive oxygen species (ROS) levels. The compound's ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) was also noted .

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines by blocking NF-kB activation.

- Scavenging Free Radicals : Its antioxidant properties are linked to its ability to donate electrons to free radicals, neutralizing them before they can cause cellular damage.

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Toxicological assessments have indicated that high doses may lead to liver toxicity and alterations in enzyme levels. Long-term exposure studies are necessary to fully understand its safety implications .

Propiedades

IUPAC Name |

4-ethoxy-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROKZJTUJMANQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490238 | |

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61808-04-6 | |

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.